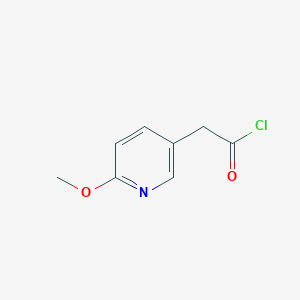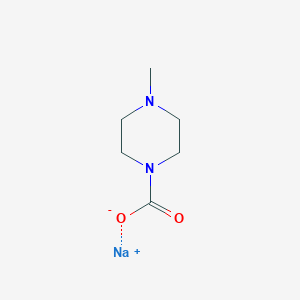![molecular formula C10H12BrN B13125771 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is a heterocyclic compound featuring a bromine atom attached to a cyclohepta[c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine typically involves the bromination of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine. One common method includes:
Starting Material: 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine.
Bromination: The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired brominated product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the ring system or remove the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: De-brominated or partially reduced ring systems.
Scientific Research Applications
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine: Similar structure but with a chlorine atom, which may exhibit different reactivity and biological activity.
4-Fluoro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine: Contains a fluorine atom, potentially altering its electronic properties and interactions.
Uniqueness
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
4-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine |
InChI |
InChI=1S/C10H12BrN/c11-10-7-12-6-8-4-2-1-3-5-9(8)10/h6-7H,1-5H2 |
InChI Key |
JJIJWNRNEMAVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CN=CC(=C2CC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)


![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)






![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)
